N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis and evaluation of 1,2,4-triazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have shown promising biological activities. These activities range from antimicrobial to antiviral and anticancer effects. For instance, a series of 1,2,3-triazoles with thioether and amide linkages demonstrated notable in vitro antimicrobial activity against various bacterial and fungal strains (Kaushik et al., 2017). Furthermore, 1,2,4-triazole derivatives have been synthesized and explored for their antiviral and virucidal activities, showing potential against human adenovirus and ECHO-9 virus (Wujec et al., 2011).
Anticancer Potential
The anticancer potential of compounds within the same chemical family has been assessed, indicating promising results against various cancer cell lines. Specifically, 4-arylsulfonyl-1,3-oxazoles have been evaluated for their anticancer activities, revealing cytostatic effects against CNS cancer subpanels (Zyabrev et al., 2022). This highlights the potential of this compound derivatives for further exploration in oncological research.
Chemical Properties and Applications
The chemical properties, including synthesis routes and characterization of similar compounds, offer insights into the versatility of 1,2,4-triazole derivatives for various applications. The regioselective synthesis of five- or seven-membered ring lactones and lactams through cyclocarbonylation methodology demonstrates the compound's potential in material science and organic synthesis (Ali et al., 1996).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-6-17-21-22-19(24(17)23-11-4-5-12-23)27-13-18(26)20-16-9-7-15(8-10-16)14(2)25/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPHDXCSCBOLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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